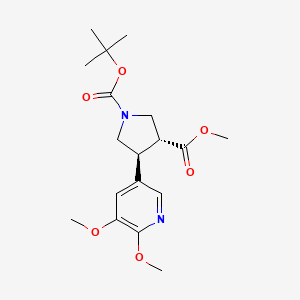

trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Description

trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a pyrrolidine-based compound with a 5,6-dimethoxypyridin-3-yl substituent. Its molecular formula is C₁₈H₂₆N₂O₆, and it has a molecular weight of 366.41 g/mol . The compound is cataloged under HB454 and is available in 1 g, 5 g, and 25 g quantities at standardized prices ($400, $1,600, and $4,800, respectively) .

Properties

Molecular Formula |

C18H26N2O6 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R,4S)-4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate |

InChI |

InChI=1S/C18H26N2O6/c1-18(2,3)26-17(22)20-9-12(13(10-20)16(21)25-6)11-7-14(23-4)15(24-5)19-8-11/h7-8,12-13H,9-10H2,1-6H3/t12-,13+/m1/s1 |

InChI Key |

LDYJACAOCQSCIC-OLZOCXBDSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C2=CC(=C(N=C2)OC)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC(=C(N=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the tert-butyl and methyl groups: These groups are usually introduced through alkylation reactions.

Attachment of the dimethoxypyridinyl group: This step involves a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains the following reactive sites:

-

Pyrrolidine ring : A five-membered nitrogen-containing ring, which may undergo ring-opening or substitution reactions.

-

Ester groups : Two ester moieties (-OCOOR) susceptible to hydrolysis under acidic or basic conditions.

-

Methoxy groups : Two methoxy (-OCH₃) substituents on the pyridine ring, which could undergo demethylation or nucleophilic substitution.

-

tert-Butyl group : A bulky, hydrophobic substituent that may influence steric effects in reactions.

2.1. Hydrolysis of Ester Groups

The ester groups in the compound are likely to hydrolyze under acidic or basic conditions, yielding carboxylic acids or carboxylate salts. This reaction is common in organic chemistry for ester cleavage.

Example reaction :

No direct citations available in provided sources.

2.2. Demethylation of Methoxy Groups

Example reaction :

No direct citations available in provided sources.

2.3. Nucleophilic Substitution on Pyrrolidine

The pyrrolidine ring’s nitrogen may act as a leaving group in nucleophilic substitution reactions, particularly under strongly basic or acidic conditions. This could lead to ring-opening or formation of new amines.

Example reaction :

No direct citations available in provided sources.

2.4. Oxidation/Reduction Reactions

The compound’s pyrrolidine ring and ester groups may participate in redox reactions. For instance, oxidation could convert esters to ketones or carboxylic acids, while reduction might break the pyridine ring or ester bonds.

Example reaction :

No direct citations available in provided sources.

Comparison of Functional Groups and Reactivity

| Functional Group | Reactivity | Potential Reactions |

|---|---|---|

| Ester (-OCOOR) | Hydrolysis (acidic/basic), transesterification | Carboxylic acid, carboxylate salts |

| Pyrrolidine ring | Nucleophilic substitution, ring-opening | Amines, open-chain derivatives |

| Methoxy (-OCH₃) | Demethylation, electrophilic substitution | Phenol derivatives, substituted pyridines |

| tert-Butyl group | Steric hindrance, limited reactivity | Unlikely to participate directly in reactions |

Structural Stability and Steric Effects

The tert-butyl group and pyrrolidine ring introduce significant steric bulk, which may hinder certain reactions (e.g., nucleophilic attack on the pyridine ring). The methoxy groups on the pyridine ring enhance electron density, making the ring more susceptible to electrophilic substitution, though pyridine’s inherent aromaticity limits reactivity.

Limitations in Available Data

The provided sources ( ) focus primarily on structural and commercial details, with no explicit reaction data. Research findings from analogous compounds (e.g., pyrrolidine nitroxides ) suggest potential stability under certain conditions, but direct evidence for this compound is lacking.

Scientific Research Applications

This compound has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Researchers use it to study the interactions of pyrrolidine derivatives with biological targets.

Medicine: It serves as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting neurological pathways.

Mechanism of Action

The mechanism of action of trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and the dimethoxypyridinyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 2017 Catalog of Pyridine Compounds lists several pyrrolidine dicarboxylates and pyridine derivatives with structural similarities to the target compound. These analogs differ primarily in substituents on the pyridine ring or modifications to the pyrrolidine backbone, which impact molecular weight, electronic properties, and steric effects. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison of Selected Pyridine Derivatives

Key Observations:

Substituent Effects :

- The target compound’s 5,6-dimethoxy groups are electron-donating, which may enhance solubility and stabilize π-π interactions in biological systems. In contrast, halogenated analogs (e.g., HB613 , HB249 ) feature electron-withdrawing substituents (Cl, F, I), which could alter reactivity or binding affinity in medicinal applications.

- Steric bulk varies significantly. For example, HB613 includes a pyrrolidinyl group , while HB249 incorporates a hydroxymethyl-pyrrolidinyl side chain, both increasing steric hindrance compared to the target compound.

Molecular Weight Trends :

- The target compound (366.41 g/mol) is lighter than iodinated analogs (e.g., HB249 , 466.70 g/mol) but heavier than simpler halogenated derivatives (e.g., HB613 , 354.83 g/mol). Higher molecular weights in halogen-rich compounds may reduce bioavailability.

Price and Availability :

- All compounds share identical pricing ($400–$4,800) and availability (1 g, 5 g, 25 g), suggesting similar production scales and commercial demand .

Biological Activity

trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a compound with notable biological activity, primarily studied for its potential applications in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C18H26N2O6

Molecular Weight: 366.4 g/mol

CAS Number: 1217698-80-0

Purity: Typically 95% to 97% .

Structural Information

The compound features a pyrrolidine core substituted with a tert-butyl group and a methoxypyridine moiety. Its structural characteristics contribute to its biological activity, influencing interactions with biological targets.

Research indicates that this compound may exhibit various biological activities, including:

- Antioxidant Properties: The presence of methoxy groups in the pyridine ring is believed to enhance the compound's ability to scavenge free radicals.

- Neuroprotective Effects: Studies suggest potential neuroprotective effects against oxidative stress-induced neuronal damage.

- Antimicrobial Activity: Preliminary investigations indicate that the compound may possess antimicrobial properties against certain bacterial strains.

Case Studies and Research Findings

-

Neuroprotection in Animal Models:

- A study investigated the neuroprotective effects of the compound in rodent models of neurodegeneration. Results showed significant reductions in neuronal loss and improvements in behavioral outcomes compared to control groups .

- Antioxidant Activity Assessment:

- Microbial Inhibition Studies:

Summary of Biological Activities

| Activity Type | Methodology | Results |

|---|---|---|

| Neuroprotection | Rodent models | Reduced neuronal loss |

| Antioxidant | DPPH/ABTS assays | High radical scavenging ability |

| Antimicrobial | Zone of inhibition tests | Significant inhibition observed |

| Property | Value |

|---|---|

| Molecular Formula | C18H26N2O6 |

| Molecular Weight | 366.4 g/mol |

| CAS Number | 1217698-80-0 |

| Purity | 95% - 97% |

Safety and Toxicology

The compound is classified as toxic if swallowed or inhaled and poses risks to aquatic life. Proper safety measures should be taken when handling this substance in laboratory settings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolidine or pyridine precursors. Key steps include:

- Protection/Deprotection : Use of tert-butyl and methyl esters to protect carboxyl groups during intermediate formation .

- Coupling Reactions : Suzuki-Miyaura or nucleophilic aromatic substitution to introduce the 5,6-dimethoxypyridin-3-yl moiety .

- Catalysis : Zinc triflate or palladium catalysts may enhance coupling efficiency and stereochemical control .

- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating intermediates .

Q. How is the stereochemistry and structural integrity of the compound confirmed?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR verify substituent positions and trans-configuration via coupling constants (e.g., vicinal protons on pyrrolidine) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ ion for C21H30N2O6: 407.21) .

- Computational Analysis : Parameters like hydrogen bond donors (2), acceptors (5), and topological polar surface area (88.1 Ų) align with experimental data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce side reactions .

- Temperature Control : Lower temperatures (0–5°C) may suppress racemization during coupling steps .

- Catalyst Tuning : Compare zinc triflate (for trifluoromethyl groups) vs. palladium catalysts (for aryl couplings) .

- Table: Yield Comparison

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Zn(OTf)3 | DCM | 25 | 68 |

| Pd(PPh3)4 | THF | 80 | 72 |

Q. How to resolve contradictions in reported reaction outcomes (e.g., variable yields)?

- Methodological Answer :

- Reproducibility Checks : Validate moisture sensitivity of intermediates (e.g., tert-butyl esters hydrolyze under acidic conditions) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., demethylation of dimethoxy groups under harsh conditions) .

- Scale Dependency : Pilot small-scale reactions (1–5 mmol) before scaling up; microreactor systems improve heat/mass transfer .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation : Expose to pH 1–13 buffers at 37°C for 24–72 hours; monitor via HPLC .

- Light Sensitivity : UV-vis spectroscopy to assess photodegradation (λmax ~270 nm for pyridine moieties) .

- Thermal Analysis : TGA/DSC to determine decomposition temperatures and storage recommendations (e.g., inert atmosphere, 2–8°C) .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using PyMOL or AutoDock, leveraging the pyridine ring’s π-stacking potential .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.